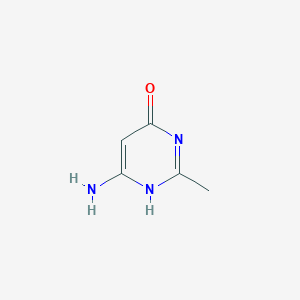

6-amino-2-méthylpyrimidin-4-ol

Vue d'ensemble

Description

6-Amino-2-methyl-4(1H)-pyrimidinone is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Amino-2-methyl-4(1H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-methyl-4(1H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement de marqueurs du cancer

6-amino-2-méthylpyrimidin-4-ol : a été étudié pour son potentiel en tant que marqueur du cancer. Une étude visait à synthétiser un nouveau dérivé de pyrimidine pour servir de nouveau marqueur du cancer après radiomarquage au technétium-99m (Tc-99m). Le composé synthétisé a montré un rendement radiochimique élevé et des données prometteuses avec une absorption élevée dans le cancer lors d'études in vivo sur un modèle de souris albinos suisse porteuse de tumeur .

Activité antitumorale

Les dérivés du composé ont été évalués pour leurs propriétés antitumorales. La N-alkylation de l'aminopyrimidine, qui comprend l'incorporation de la chaîne latérale amino dans le noyau pyrimidinique, a été rapportée pour améliorer l'activité antitumorale des composés candidats .

Conception de médicaments

Les dérivés hétérocycliques de pyrimidine, y compris This compound, sont importants en chimie médicinale pour la conception de médicaments antitumoraux, antituberculeux, anti-inflammatoires, antimicrobiens, anti-VIH, antipaludiques, analgésiques et cardiovasculaires .

Inhibition de la kinase dépendante de la cycline

Le composé a été associé à la régulation de la progression du cycle cellulaire par l'inhibition des kinases dépendantes de la cycline (CDK), qui sont des cibles importantes pour les médicaments anticancéreux .

Radiopharmaceutiques

La capacité de marquer This compound avec du Tc-99m en fait un candidat pour le développement de radiopharmaceutiques pouvant être utilisés pour le ciblage et l'imagerie tumorale .

Docking moléculaire

This compound : a été utilisé dans des études de docking moléculaire pour explorer les interactions de liaison avec diverses cibles biologiques, ce qui est crucial pour la découverte et le développement de médicaments .

Activité Biologique

6-Amino-2-methyl-4(1H)-pyrimidinone is a nitrogen-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound serves as a versatile precursor for synthesizing various biologically active molecules, particularly in the fields of antiviral, anticancer, and antibacterial research. Its unique structural features enable it to interact with multiple biological targets, making it a valuable candidate for drug development.

- Molecular Formula : CHNO

- Molecular Weight : 125.13 g/mol

- Structure : The compound contains a pyrimidine ring substituted with an amino group and a methyl group, which contributes to its reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the potential of 6-amino-2-methyl-4(1H)-pyrimidinone derivatives as antiviral agents. For example, compounds synthesized from this pyrimidinone structure have demonstrated promising binding affinities against viral proteins associated with diseases such as COVID-19. Molecular docking studies indicated that these derivatives could effectively inhibit the main protease of SARS-CoV-2, showcasing their potential as leads in antiviral drug discovery .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of 6-amino-2-methyl-4(1H)-pyrimidinone exhibit significant antiproliferative activity by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism of action positions these compounds as potential candidates for cancer therapeutics .

Antibacterial Effects

In addition to antiviral and anticancer activities, 6-amino-2-methyl-4(1H)-pyrimidinone has shown antibacterial properties. Studies have reported that certain derivatives possess strong antibacterial activity against various strains, including Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds were found to be significantly lower than those of standard antibiotics, indicating their potential utility in treating bacterial infections .

The biological activity of 6-amino-2-methyl-4(1H)-pyrimidinone is primarily attributed to its ability to interact with specific molecular targets within cells. For instance:

- Tubulin Inhibition : Compounds derived from this pyrimidinone inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division.

- Enzyme Inhibition : The structure allows it to bind effectively to enzymes involved in viral replication and cancer cell proliferation, thereby inhibiting their function.

Case Studies

Propriétés

IUPAC Name |

4-amino-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHONLHZERWNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061107 | |

| Record name | 6-Amino-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-16-8 | |

| Record name | 6-Amino-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-amino-6-hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 767-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 767-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 6-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-AMINO-6-HYDROXYPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9V7LC4LHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 6-amino-2-methylpyrimidin-4(3H)-one in organic synthesis?

A: 6-amino-2-methylpyrimidin-4(3H)-one serves as a versatile precursor for synthesizing various heterocyclic compounds, particularly purine derivatives [] and iminodipyrimidines []. Its structure allows for modifications at multiple reactive sites, enabling the creation of diverse chemical entities with potentially valuable biological activities.

Q2: Can you describe a specific example of using 6-amino-2-methylpyrimidin-4(3H)-one in a synthesis reaction?

A: In one study [], researchers utilized 6-amino-2-methylpyrimidin-4(3H)-one to synthesize a series of N6,N6-disubstituted 9H-purin-6-amines. The reaction involved reacting 5-acetamido-6-amino-2-methylpyrimidin-4(3H)-one (a derivative of 6-amino-2-methylpyrimidin-4(3H)-one) with different secondary amines in the presence of phosphorus pentoxide and triethylamine hydrochloride. This method provided access to various structurally diverse purine derivatives.

Q3: What is the role of phosphorus oxychloride in reactions involving 6-amino-2-methylpyrimidin-4(3H)-one?

A: Phosphorus oxychloride plays a crucial role in transforming 6-amino-2-methylpyrimidin-4(3H)-one into other valuable intermediates []. For instance, reacting it with phosphorus oxychloride at high temperatures (220-230°C) leads to the formation of 6,6'-dichloro-2,2'-dimethyl-4,4'-iminodipyrimidine. This compound can then be further modified by replacing the chlorine atoms with various nucleophiles, broadening the scope of possible derivatives. Interestingly, this reaction pathway occurs even when starting with alkoxy-substituted derivatives of 6-amino-2-methylpyrimidin-4(3H)-one, highlighting the reactivity driven by the core pyrimidine structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.